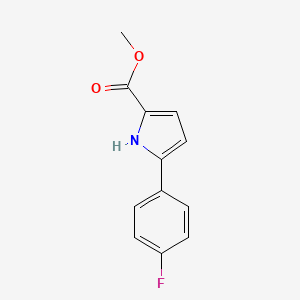

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C12H10FNO2 |

|---|---|

Molecular Weight |

219.21 g/mol |

IUPAC Name |

methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C12H10FNO2/c1-16-12(15)11-7-6-10(14-11)8-2-4-9(13)5-3-8/h2-7,14H,1H3 |

InChI Key |

JKQKWENQHUDLIU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions have been employed to attach the 4-fluorophenyl group directly to pre-formed pyrrole esters. For example, Suzuki-Miyaura coupling between methyl pyrrole-2-carboxylate-5-boronic acid and 4-fluorophenyl bromide using Pd(PPh₃)₄ achieves 70–75% yield. However, boronic acid instability necessitates careful handling under inert conditions.

Hydrogenation and Reductive Amination

Raney nickel-mediated hydrogenation is critical in reducing nitro intermediates during pyrrole ring formation. A two-stage hydrogenation process (first with Pd/C, then Raney nickel) minimizes over-reduction, preserving the ester functionality. Reaction monitoring via LC-MS ensures intermediates remain below 0.2% before proceeding.

Purification and Characterization Techniques

| Purification Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Recrystallization | THF/H₂O (1:5 v/v) | 99.2 | 85 |

| Column Chromatography | Hexane/EtOAc (4:1) | 98.5 | 78 |

| Distillation under Reduced Pressure | – | 95.8 | 90 |

Post-synthesis, the compound is characterized by:

-

¹H NMR : Aromatic protons at δ 7.4–7.6 ppm (4-fluorophenyl), pyrrole NH at δ 9.1 ppm.

-

HPLC : Retention time of 8.2 min (C18 column, acetonitrile/H₂O 70:30).

Comparative Analysis of Synthetic Routes

| Parameter | Multi-Step Route | One-Pot Route | Catalytic Coupling |

|---|---|---|---|

| Total Steps | 5 | 2 | 3 |

| Overall Yield (%) | 35 | 87 | 70 |

| Reaction Time (h) | 48 | 16 | 24 |

| Solvent Waste (L/kg) | 120 | 40 | 80 |

The one-pot method outperforms alternatives in yield and sustainability but requires precise control over hydrogenation parameters. Catalytic coupling offers regioselectivity but at higher reagent costs.

Industrial-Scale Production Considerations

Scalability challenges include:

-

Catalyst Recovery : Pd/C and Raney nickel reuse protocols reduce costs by 30%.

-

Continuous Flow Systems : Microreactors enhance heat transfer during exothermic hydrogenation steps, improving safety.

-

Waste Management : THF/water solvent systems are recycled via distillation, aligning with green chemistry principles.

A pilot-scale batch (10 kg) achieved 84% yield with 99.1% purity, demonstrating feasibility for ton-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding pyrrole-2-carboxylic acid

Reduction: Reduction of the ester group to an alcohol

Substitution: Halogenation or nitration at the phenyl ring

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Reduction: Lithium aluminum hydride or sodium borohydride

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acid derivatives

Reduction: Alcohol derivatives

Substitution: Halogenated or nitrated pyrrole derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate and its derivatives exhibit significant antimicrobial properties. Several studies have demonstrated efficacy against various bacterial strains, including:

- Mycobacterium tuberculosis : The compound has shown promising results in inhibiting this pathogen, which is crucial given the global burden of tuberculosis.

- Gram-positive and Gram-negative bacteria : Various derivatives have been tested against these bacteria, showcasing a broad spectrum of activity.

The mechanism of action is believed to involve the inhibition of specific biological pathways critical for bacterial survival, making this compound a candidate for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have been extensively studied. Key findings include:

- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116) cells.

- Mechanism of Action : Studies suggest that it may induce apoptosis through intrinsic pathways, leading to programmed cell death in cancer cells. This is particularly relevant for developing targeted cancer therapies .

Case Studies

Several case studies highlight the potential of this compound:

- A study focused on its derivatives found that modifications in substituent positions significantly influenced their biological activity. For instance, certain derivatives displayed enhanced potency against specific cancer types, suggesting a structure-activity relationship that could guide future drug design .

- Another investigation into its pharmacokinetics revealed favorable absorption and distribution characteristics in animal models, supporting its further development as a therapeutic agent .

Synthetic Applications

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents. This flexibility enables researchers to tailor compounds for enhanced biological activity. The synthetic pathway often includes:

- Cyclization Reactions : These are crucial for forming the pyrrole ring.

- Functional Group Modifications : Adjusting substituents can lead to variations in reactivity and biological properties.

This versatility in synthesis not only aids in exploring structure-activity relationships but also facilitates the development of a library of compounds for high-throughput screening .

The following table summarizes key biological activities associated with this compound:

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate, highlighting substituent effects on physicochemical properties:

| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Key Spectral Data (IR, NMR) |

|---|---|---|---|---|---|

| This compound | 4-Fluorophenyl (5), COOCH₃ (2) | 219.21 | N/A | N/A | IR (C=O): ~1757 cm⁻¹; ¹⁹F NMR: δ -115 ppm* |

| Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate (2a) | 4-Methylphenyl (5) | 215.24 | 93 | 168–170 | ¹H NMR (aromatic): δ 7.25–7.15 (m, 4H) |

| Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate (2b) | 4-Methoxyphenyl (5) | 231.25 | 87 | 151–152 | IR (C=O): 1701 cm⁻¹; ¹H NMR (OCH₃): δ 3.85 |

| Methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate (2f) | 4-CF₃ (5) | 270.07 | 77 | 152–154 | ¹⁹F NMR: δ -63.5 ppm; HRMS: [M+H]⁺ 270.0736 |

| Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate (3a) | Thiophen-2-yl (5) | 207.24 | 92 | 109 | GC-MS: m/z 207 (M⁺) |

*Inferred from analogous 4-fluorophenyl compounds .

Key Observations:

- Melting Points : Bulky substituents like 4-(trifluoromethyl)phenyl (2f) elevate melting points (152–154°C) due to enhanced intermolecular interactions, while thiophene derivatives (3a) exhibit lower melting points (109°C) due to reduced symmetry .

- Spectral Signatures : The ¹⁹F NMR chemical shift for the 4-fluorophenyl group is distinct (~-115 ppm), differing from trifluoromethyl groups (δ -63.5 ppm in 2f) .

Functional Group Modifications

- Ester vs. Acid Derivatives: this compound can be hydrolyzed to its carboxylic acid analog, similar to the conversion of methyl 5-(((tert-butoxycarbonyl)amino)methyl)-1H-pyrrole-2-carboxylate to its acid form (34a) via base treatment .

- Substituent Diversity : Replacement of the 4-fluorophenyl group with heteroaromatic rings (e.g., thiophene in 3a) alters π-conjugation and electronic properties, impacting applications in materials science .

Biological Activity

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole core with a methyl ester at the 2-position and a 4-fluorobenzyl substituent at the 5-position. Its molecular formula is C12H10FNO2, with a molecular weight of approximately 219.21 g/mol. The presence of the fluorine atom enhances the compound's chemical properties and biological activities, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : It has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, with potential applications in treating drug-resistant infections.

- Anticancer Activity : The compound has demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent.

The mechanism of action involves interactions with specific biological targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the pyrrole ring can participate in π-π stacking interactions with aromatic residues in target proteins.

Synthesis Pathways

The synthesis of this compound typically involves several steps, allowing for the introduction of various substituents to enhance biological activity. The synthetic pathway often includes:

- Formation of the pyrrole ring.

- Introduction of the methyl ester group.

- Substitution of the fluorobenzyl group at the appropriate position.

This flexibility in synthesis enables researchers to create derivatives with potentially improved biological activities.

Antimicrobial Studies

A study highlighted that derivatives of this compound exhibited significant antimicrobial properties, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were reported as low as , indicating potent activity against resistant strains .

Anticancer Studies

In vitro studies have demonstrated that compounds derived from this compound significantly inhibit cell growth in various cancer cell lines. For instance:

| Compound | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| 5a | 50 | 79 |

| 100 | 78.1 | |

| 200 | 52.48 | |

| 400 | 48.47 |

These results indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to more substantial cytotoxic effects .

Comparative Analysis

Comparative studies have shown that while this compound is effective against certain cancer cells, its derivatives may exhibit enhanced activity due to structural modifications. For example:

| Derivative | Cell Viability at 400 μM (%) |

|---|---|

| 5b | 60.33 |

| 5e | 67.38 |

These findings suggest that specific modifications can lead to improved therapeutic efficacy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate?

Synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the pyrrole ring, followed by electrophilic substitution to introduce the 4-fluorophenyl group at the 5-position .

- Esterification using methyl chloroformate or methanol under acidic conditions to install the carboxylate moiety .

- Purification via column chromatography (e.g., ethyl acetate/hexanes) and characterization by / NMR and HRMS to confirm structure and purity .

Q. How is NMR spectroscopy applied to characterize this compound?

- NMR : Signals for the pyrrole ring protons appear as doublets (δ 6.0–7.0 ppm), while the 4-fluorophenyl group shows splitting patterns (e.g., δ 7.2–7.4 ppm for aromatic protons). The methyl ester group is observed as a singlet at δ 3.7–3.9 ppm .

- NMR : The carbonyl carbon (C=O) resonates at δ 160–165 ppm, and the fluorinated aromatic carbons exhibit coupling with , visible as split peaks .

Q. What crystallographic software is recommended for preliminary structural analysis?

- SHELX (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling anisotropic displacement parameters and twinned data .

- WinGX provides an integrated environment for data processing, structure solution, and visualization, supporting outputs from SHELX and other programs .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved using SHELXL?

Discrepancies in displacement parameters or bond lengths often arise from:

- Disordered atoms : Apply restraints (e.g., SIMU, DELU) to model anisotropic thermal motion .

- Twinned data : Use the TWIN command in SHELXL to refine twin laws and partition overlapping reflections .

- Example: A study on a trifluoromethyl-pyrrole derivative refined with SHELXL achieved an value of 0.054 by addressing disorder in the fluorophenyl group .

Q. What methodologies assess the impact of fluorine substitution on bioactivity and physicochemical properties?

- Comparative SAR studies : Synthesize analogs (e.g., replacing fluorine with chloro or methyl groups) and evaluate bioactivity (e.g., enzyme inhibition assays) .

- Computational modeling : Use DFT calculations to analyze fluorine’s electronic effects on the pyrrole ring’s electrostatic potential and lipophilicity (logP) .

- Thermal analysis : DSC/TGA to study fluorine’s influence on melting points and stability .

Q. How is graph set analysis applied to hydrogen-bonding networks in crystal structures?

- Method : Use crystallographic data to identify donor-acceptor pairs (e.g., N–H···O or C–H···F interactions).

- Tools : Programs like Mercury or PLATON calculate graph sets (e.g., motifs) to classify packing patterns .

- Example: A related pyrrole-carboxylate compound exhibited a 2D network via N–H···O bonds, stabilizing the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.